molecular formula C18H21FN2O B2514109 N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE CAS No. 363604-80-2

N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE

Cat. No.: B2514109
CAS No.: 363604-80-2
M. Wt: 300.377
InChI Key: IEHJFNXYEWZSSB-RGVLZGJSSA-N
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Description

N'-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide is a Schiff base derived from the condensation of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The adamantane moiety confers rigidity and lipophilicity, while the fluorophenyl group introduces electronic and steric effects critical for biological interactions.

Properties

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c19-16-4-2-1-3-15(16)11-20-21-17(22)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHJFNXYEWZSSB-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide typically involves the condensation reaction between adamantane-1-carbohydrazide and 2-fluorobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N'-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide

The synthesis of this compound typically involves the reaction of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The general synthetic pathway can be outlined as follows:

  • Starting Material : Adamantane-1-carbohydrazide is synthesized from adamantane-1-carboxylic acid via hydrazinolysis.
  • Condensation Reaction : The carbohydrazide is then reacted with 2-fluorobenzaldehyde under acidic or basic conditions to form the target hydrazone compound.
  • Purification : The product is purified using recrystallization or chromatography techniques to obtain a high yield of pure this compound.

Antibacterial Properties

Research indicates that derivatives of adamantane-1-carbohydrazides, including this compound, exhibit significant antibacterial activity. For instance, studies have shown that similar compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2.0 μg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated moderate antifungal activity against pathogens such as Candida albicans. The mechanism of action is believed to involve disruption of cellular membranes or interference with metabolic pathways in fungi .

Anticancer Potential

The hydrazone derivatives, including those based on adamantane structures, have also shown promise in anticancer research. In vitro studies indicate cytotoxic effects against several cancer cell lines, suggesting that these compounds may inhibit tumor growth through various mechanisms, potentially including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • Study 1 : A comprehensive evaluation of various hydrazone derivatives revealed that those containing the adamantane moiety exhibited enhanced antibacterial properties compared to their non-adamantane counterparts. The study utilized spectroscopic techniques (NMR, IR) for structural characterization and assessed biological activity through standard microbiological assays .
  • Study 2 : Another investigation focused on the structure-activity relationship (SAR) of adamantane-based hydrazones. It was found that modifications at the phenyl ring significantly influenced antibacterial potency. The presence of electron-withdrawing groups (like fluorine) was correlated with increased activity .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]adamantane-1-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can enhance its biological activity. The fluorine atom on the phenyl ring can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents influence yields; electron-deficient aldehydes (e.g., nitrothiophene) react more efficiently than bulky heterocycles (e.g., imidazole) .
  • Melting points correlate with molecular symmetry and packing efficiency. Chlorophenyl derivatives (3a) exhibit higher melting points than methyl-substituted analogs (3b) due to stronger intermolecular interactions .

Spectroscopic and Crystallographic Features

NMR and Mass Spectrometry
  • CH=N Proton Shifts : The imine (CH=N) proton resonates at δ 8.3–8.5 ppm in most analogs, confirming Schiff base formation .
  • Adamantane Signals : Adamantane protons appear as singlets at δ 1.7–2.0 ppm, consistent across derivatives .
  • Mass Spectra : Molecular ion peaks (e.g., m/z 384.9 for 3a) confirm stoichiometry. Fragmentation patterns reveal stability of the adamantane core .
Crystal Packing and Hydrogen Bonding
  • N'-[(2,6-Dichlorophenyl)methylidene]adamantane-1-carbohydrazide : Forms layered structures via N–H···O and C–H···Cl interactions, stabilizing the lattice .
  • N'-[(2-n-Butyl-4-chloroimidazol-5-yl)methylidene]adamantane-1-carbohydrazide : Exhibits a hydrogen-bonded network involving water molecules, creating a 2D layered architecture .
Antimicrobial Efficacy
  • Pyridine and Nitrothiophene Derivatives (1, 2) : Show broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 4–8 µg/mL), attributed to electron-withdrawing groups enhancing membrane penetration .
  • Chlorophenylisoxazole (3a) : Superior activity compared to methyl (3b) and methoxy (3c) analogs, highlighting the role of electron-withdrawing substituents .
  • Imidazole Derivatives (4, 5) : Moderate antifungal activity due to planar heterocyclic moieties interacting with fungal enzymes .
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Chloro and nitro substituents enhance antimicrobial potency by increasing electrophilicity and target binding .
  • Steric Effects : Ortho-substituted fluorophenyl groups (as in the target compound) may reduce activity compared to para-substituted analogs due to hindered receptor interactions .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : Adamantane derivatives generally exhibit high logP values (>3), favoring blood-brain barrier penetration. Fluorine substitution may further optimize solubility .
  • Metabolic Stability : The adamantane core resists oxidative metabolism, while the hydrazide linkage may confer susceptibility to hydrolysis in vivo .

Biological Activity

N'-[(E)-(2-Fluorophenyl)Methylidene]Adamantane-1-Carbohydrazide is a novel compound derived from adamantane, a structure known for its diverse biological activities. This compound has garnered attention due to its potential antibacterial, antifungal, and anticancer properties. The following sections will detail the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantane-1-carbohydrazide with 2-fluorobenzaldehyde. The reaction conditions generally include ethanol as a solvent and may utilize acid catalysts to enhance yields. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have reported minimal inhibitory concentration (MIC) values ranging from 0.5 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Antifungal Activity

In addition to antibacterial effects, the compound has shown moderate antifungal activity against Candida albicans, with reported MIC values suggesting efficacy in inhibiting fungal growth .

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)
Candida albicans4.0

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines using the MTT assay. Results indicated that it possesses potent antiproliferative activity, particularly against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines.

Table 3: Anticancer Activity

Cell LineIC50 (µM)
HeLa<10
MCF-7<10
HCT-11615
HepG-220

The mechanism of action for this compound appears to involve interference with bacterial cell wall synthesis and disruption of cellular processes in fungi and cancer cells. The presence of the fluorine atom enhances lipophilicity, which is believed to facilitate better membrane penetration, thereby increasing bioactivity .

Case Studies

Several case studies have highlighted the effectiveness of adamantane derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections demonstrated that derivatives similar to this compound significantly reduced infection rates when used as adjunct therapy alongside conventional antibiotics .
  • Case Study on Anticancer Properties : In vitro studies showed that treatment with this compound led to apoptosis in cancer cells, evidenced by increased caspase activity and DNA fragmentation .

Q & A

Q. Table 1: Representative Synthesis Parameters

ComponentMolar RatioSolventTemperatureYield
Adamantane-1-carbohydrazide1:1Ethanol80°C90%
2-Fluorobenzaldehyde1:1Butanol70°C85%

Basic: How is the crystal structure of this compound determined, and what are its key features?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : Use a Bruker SMART APEX diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–294 K .
  • Refinement : Employ SHELXL for structure solution, with R factors < 0.08 for reliable models .
  • Structural insights : The compound adopts a triclinic (P‾1) system with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP‾1
Unit cell (Å)a = 10.64, b = 14.49, c = 21.06
Z8
R₁0.0815
C–N bond length1.28 Å (confirmed imine)

Advanced: How can researchers resolve contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations)?

Answer:
Contradictions arise from thermal motion or experimental resolution limits . Mitigation strategies:

  • Validate with DFT : Compare experimental bond lengths (e.g., C=N at 1.28 Å) with B3LYP/6-311G(d,p)-optimized geometries .
  • Check data quality : Ensure R factor < 0.05 and data-to-parameter ratio > 15.0 to minimize overfitting .
  • Cross-reference : Use databases like CCDC to compare with analogous structures (e.g., N'-[(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide) .

Advanced: What strategies enhance the compound’s bioactivity against microbial targets?

Answer:
Modify the pharmacophore based on structure-activity relationship (SAR) studies:

  • Fluorophenyl group : Replace 2-fluorophenyl with 5-nitrothiophene to improve π-stacking with microbial enzymes .
  • Adamantane core : Introduce methyl groups at C2/C4 to enhance lipophilicity and membrane penetration .
  • Hydrazide moiety : Substitute with thiosemicarbazide to increase metal-binding capacity (e.g., Fe³⁺ in bacterial pathways) .

Q. Table 3: SAR Modifications and Activity Trends

ModificationTarget Activity (MIC, μg/mL)
2-Fluorophenyl32 (E. coli)
5-Nitrothiophene8 (E. coli)
Thiosemicarbazide4 (S. aureus)

Basic: What spectroscopic techniques confirm the compound’s identity?

Answer:

  • FTIR : Detect C=O (~1680 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign adamantane CH₂ (δ ~1.7–2.1 ppm) and fluorophenyl aromatic protons (δ ~7.2–8.3 ppm) .
  • Mass spectrometry : Confirm molecular ion peak at m/z = 316.2 (M+H⁺) .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • Solvent choice : Replace ethanol with DMSO to reduce precipitation and improve mixing .
  • Catalyst : Add 0.1 eq. acetic acid to accelerate imine formation (yield increases from 85% to 93%) .
  • Workup : Use flash chromatography (silica gel, ethyl acetate/hexane) for faster purification .

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